molecular formula C13H17NO2 B1386839 3-(1-Methylpiperidin-3-yl)benzoic acid CAS No. 1170945-91-1

3-(1-Methylpiperidin-3-yl)benzoic acid

Cat. No.: B1386839
CAS No.: 1170945-91-1
M. Wt: 219.28 g/mol
InChI Key: ZCAKVRDVEBTZMN-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-3-yl)benzoic acid is a chemical compound with the molecular formula C 13 H 17 NO 2 and a molecular weight of 219.28 g/mol . Its structure features a benzoic acid group linked to a 1-methylpiperidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is characterized by its SMILES notation CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O . Researchers utilize this benzoic acid derivative as a key building block for the synthesis of more complex molecules, particularly in the development of compounds targeting the central nervous system. Analogous structures containing the N-methylpiperidine moiety are known to exhibit biological activity and are studied for their potential interactions with various receptors . This product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(1-methylpiperidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-7-3-6-12(9-14)10-4-2-5-11(8-10)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAKVRDVEBTZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170945-91-1
Record name 3-(1-methylpiperidin-3-yl)benzoic acid
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Preparation Methods

Direct Acid-Base Reaction for Hydrochloride Salt Formation

The most straightforward method involves dissolving 3-(1-Methylpiperidin-3-yl)benzoic acid in a suitable solvent such as ethanol or water, followed by the addition of hydrochloric acid (HCl). The mixture is stirred at room temperature until the acid reacts with HCl to form the hydrochloride salt, which is then isolated by filtration and drying.

Reaction scheme:

This compound + HCl → this compound hydrochloride

Conversion to Derivatives via Acylation and Substitution

Research indicates that derivatives of this compound can be synthesized through acylation or substitution reactions involving intermediate compounds. For example, reacting the acid with thionyl chloride converts it into the corresponding acyl chloride, which then reacts with amines or other nucleophiles to produce various derivatives, including amides.

Key Research Findings and Methodologies

Synthesis via Multi-step Organic Reactions

  • Formation of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions starting from suitable precursors such as amino acids or nitriles, followed by methylation at the nitrogen atom to yield the 1-methylpiperidin-3-yl moiety.

  • Coupling with Benzoic Acid Derivatives: The piperidine derivative is then coupled with benzoic acid or its activated derivatives (e.g., acyl chlorides) through amide bond formation, often facilitated by coupling agents like carbodiimides or via direct acylation with thionyl chloride.

Use of Catalysts and Specific Conditions

  • Transfer Hydrogenation: For converting piperidine derivatives, transfer hydrogenation conditions using formaldehyde, palladium catalysts, and ambient pressure are employed to modify the nitrogen substituents efficiently.

  • Reaction Conditions: Reactions are typically performed at ambient temperature or slightly elevated temperatures (~90°C), with solvents such as ethanol, dichloromethane, or acetonitrile, depending on the reaction step.

Data Tables Summarizing Preparation Methods

Method Starting Materials Reagents & Catalysts Solvent Conditions Key Products References
Direct Acid-Base Salt Formation This compound Hydrochloric acid Water/Ethanol Room temperature Hydrochloride salt
Acylation to Derivatives This compound Thionyl chloride, diethylamine Dichloromethane Reflux Amides, esters
Cyclization & Methylation Precursors like amino acids/nitriles Catalysts (e.g., Pd/C), formaldehyde Various Ambient to 90°C Piperidine derivatives

Notes on Optimization and Industrial Scale-up

  • Reaction Efficiency: Use of transfer hydrogenation and Grignard methodologies (as detailed in patent literature) enhances yield and selectivity while operating at ambient temperature, reducing energy costs.

  • Purification: Recrystallization from suitable solvents or chromatography ensures high purity of the final product, critical for pharmaceutical applications.

  • Scale-up Considerations: Automated reactors with precise temperature and pH control facilitate large-scale synthesis, especially for pharmaceutical-grade production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.

Scientific Research Applications

3-(1-Methylpiperidin-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can enhance binding affinity and selectivity, while the benzoic acid group can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Research Findings and Implications

  • Positional Isomerism : The meta vs. para substitution in piperidine-linked benzoic acids (e.g., this compound vs. 4-(1-methyl-4-piperidyl)benzoic acid) significantly impacts electronic distribution. Meta substitution may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .
  • Heterocycle Effects : Piperazine derivatives exhibit higher basicity due to the additional nitrogen atom, which can improve protonation-dependent solubility in acidic environments .
  • Functional Group Modifications : Sulfonyl and iodine substitutions introduce trade-offs between solubility, stability, and bioactivity. For instance, iodinated derivatives are promising for imaging applications but may require formulation adjustments to mitigate lipophilicity .

Biological Activity

3-(1-Methylpiperidin-3-yl)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies. The compound's structure and reactivity are also discussed, along with its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H17_{17}N1_{1}O2_{2}. Its structure features a benzoic acid moiety substituted with a 1-methylpiperidine group, which enhances its interaction with biological targets.

PropertyValue
Molecular Weight219.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot specified

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its piperidine moiety may facilitate binding to neurotransmitter receptors or enzymes, influencing several biological pathways. The compound acts as an acylating agent, capable of forming covalent bonds with proteins and enzymes, thereby modulating their activity .

Pharmacological Properties

Research indicates that compounds containing piperidine structures often exhibit significant pharmacological properties, including:

Case Studies and Research Findings

  • Neurodegeneration Studies : Research has focused on the development of selective inhibitors for JNK3, which is implicated in neurodegenerative diseases. Compounds structurally related to this compound have been evaluated for their selectivity and potency against JNK isoforms. Inhibitors with high selectivity for JNK3 showed reduced cytotoxicity and improved pharmacokinetic properties, indicating their potential for therapeutic use in conditions like Alzheimer’s disease .
  • Insecticide Development : The exploration of new insecticides has highlighted the need for compounds that exhibit low toxicity to mammals while effectively targeting insect vectors. In studies evaluating various benzodioxole acids, compounds structurally similar to this compound were identified as having promising larvicidal effects against mosquito larvae without significant cytotoxicity towards human cells .

Table 2: Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential inhibition of JNK3 related to neurodegeneration
InsecticidalLarvicidal activity against Aedes aegypti
Enzyme InteractionModulation of enzyme activity through acylation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methylpiperidin-3-yl)benzoic acid, and what key reaction conditions should be optimized?

  • Methodology : A common approach involves substituting 1-methylpiperidine-3-carboxylic acid into coupling reactions. For example, Example 44 in a European patent demonstrates its use in synthesizing fluorinated benzoic acid derivatives via acid-mediated coupling, yielding intermediates as colorless oils . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography.
  • Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H^1H-/13C^{13}C-NMR. Pay attention to methylpiperidine proton signals (δ 2.1–3.0 ppm) and the carboxylic acid proton (broad δ 12–13 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

  • Spectroscopy :

  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and the methylpiperidine moiety using 2D COSY/HSQC.
  • FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .
    • Crystallography : For single-crystal analysis, use SHELXL for refinement (monoclinic space groups common for benzoic acid derivatives). Note that SHELX programs are robust for small-molecule refinement, even with twinned data .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound derivatives?

  • Experimental Design :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete coupling or piperidine ring oxidation).
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to coupling agent) and employ catalysts like EDCI/HOBt. Evidence from analogous syntheses suggests microwave-assisted reactions (100°C, 30 min) improve yields by 15–20% .
    • Table: Yield Optimization Strategies
ConditionStandard YieldOptimized YieldKey Change
Room temperature45%60%Microwave irradiation
Solvent: DCM50%65%Switch to DMF
Catalyst: DCC40%55%Use EDCI/HOBt

Q. How should contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be addressed?

  • Data Analysis Framework :

  • Assay Variability : Compare cell lines (e.g., HCT-116 vs. MCF-7) and concentrations (IC50_{50} values may vary 10–100 µM). PubChem data notes structural analogs exhibit divergent activities depending on substituents .
  • Mechanistic Studies : Perform target-specific assays (e.g., kinase inhibition or DNA intercalation) to clarify mode of action.
    • Recommendation : Replicate studies under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) and validate purity (>97% by HPLC, as in Kanto Reagents’ specifications) .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB: 5KIR).
  • DFT Calculations : Gaussian 16 can predict electrophilic/nucleophilic sites (e.g., carboxylic acid as a hydrogen-bond donor) .
    • Validation : Cross-reference computational results with experimental SAR data from structurally related compounds (e.g., piperazine-substituted benzoic acids) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-Methylpiperidin-3-yl)benzoic acid
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3-(1-Methylpiperidin-3-yl)benzoic acid

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